
N-(2-Methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)prop-2-enamide, commonly known as MIAMI, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MIAMI is a synthetic compound that is used in various laboratory experiments to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
MIAMI exerts its pharmacological effects by interacting with various receptors in the body, including the cannabinoid receptors. It has been found to have a high affinity for the CB2 receptor, which is involved in the regulation of immune function and inflammation. MIAMI has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of lipid and glucose metabolism.
Biochemical and physiological effects:
MIAMI has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to have a positive effect on lipid and glucose metabolism, making it a potential candidate for the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MIAMI in laboratory experiments is its high potency and selectivity for specific receptors. This makes it an ideal compound for studying the mechanism of action of specific receptors and their involvement in various physiological processes. However, one of the limitations of using MIAMI is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MIAMI, including:
1. Development of new therapeutic agents based on the structure of MIAMI
2. Further investigation of the mechanism of action of MIAMI and its interaction with specific receptors
3. Exploration of the potential applications of MIAMI in the treatment of metabolic disorders
4. Investigation of the potential neuroprotective effects of MIAMI and its role in the treatment of neurodegenerative diseases
5. Development of new synthetic methods for the production of MIAMI and its derivatives.
Métodos De Síntesis
MIAMI is synthesized using a multi-step reaction process that involves the reaction of several chemical compounds. The synthesis process involves the reaction of 2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindole with acryloyl chloride in the presence of a base. The resulting product is then purified to obtain MIAMI.
Aplicaciones Científicas De Investigación
MIAMI has been extensively studied for its potential applications in various scientific fields. It has been found to have potential applications in the fields of pharmacology, neurobiology, and medicinal chemistry. MIAMI has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new therapeutic agents.
Propiedades
IUPAC Name |
N-(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-12(15)13-11-5-4-9-7-14(2)8-10(9)6-11/h3,9-11H,1,4-8H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVUICHRYWGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(CC2C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

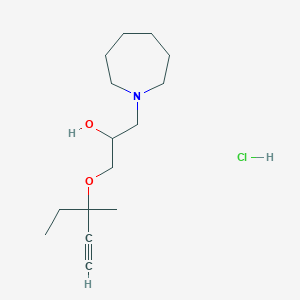
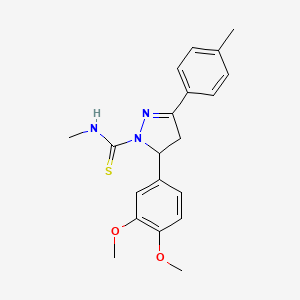


![Methyl [2-methoxy-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B2564715.png)
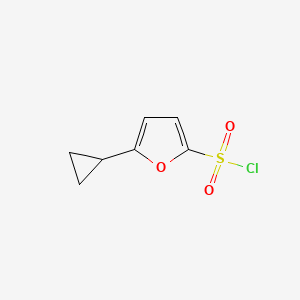
![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2564718.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2564719.png)

![methyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2564723.png)
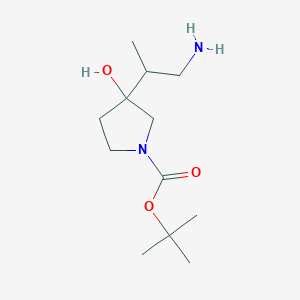
![2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2564727.png)
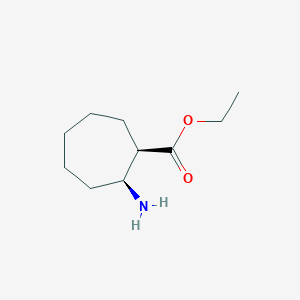
![2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2564730.png)